AZP-531

Peptide Stability Pharmacokinetics In Vitro Assay

AZP-531 (Livoletide), a first-in-class cyclic 8-amino-acid unacylated ghrelin (UAG) mimetic, solves the critical research limitation of poor stability and bioavailability of native UAG. Engineered for in vivo reliability, it is the gold-standard substitute for dissecting AG/UAG signaling in appetite regulation, metabolic control, and Prader-Willi syndrome (PWS) hyperphagia studies. - High Stability & Bioavailability: 85-95% bioavailability, 2-3 h half-life, no degradation in human plasma after 1 day at 37°C. - Validated Efficacy: Significantly reduced hyperphagia scores in human PWS trials and prevents high-fat-diet-induced weight gain in mice. - Research-Grade Supply: Available in mg quantities with rigorous analytical QC, shipped under blue ice for global delivery.

Molecular Formula C40H63N15O13
Molecular Weight 962.0 g/mol
Cat. No. B8201636
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAZP-531
Molecular FormulaC40H63N15O13
Molecular Weight962.0 g/mol
Structural Identifiers
SMILESCC(C)C1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CCC(=O)N)CC3=CN=CN3)CCC(=O)O)CO)CCC(=O)N
InChIInChI=1S/C40H63N15O13/c1-19(2)31-38(67)51-23(8-11-29(42)58)34(63)53-26(17-56)39(68)55-14-4-6-27(55)37(66)50-24(9-12-30(59)60)33(62)52-25(15-20-16-45-18-47-20)36(65)49-22(7-10-28(41)57)32(61)48-21(35(64)54-31)5-3-13-46-40(43)44/h16,18-19,21-27,31,56H,3-15,17H2,1-2H3,(H2,41,57)(H2,42,58)(H,45,47)(H,48,61)(H,49,65)(H,50,66)(H,51,67)(H,52,62)(H,53,63)(H,54,64)(H,59,60)(H4,43,44,46)/t21-,22-,23-,24-,25-,26-,27-,31-/m0/s1
InChIKeyJXPWLIYXIWGWSA-CLBRJLNISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

AZP-531 (Livoletide) Product Overview


AZP-531 (Livoletide) is a first-in-class, synthetic cyclic 8-amino-acid analogue of human unacylated ghrelin (UAG) [1]. Developed to counteract the orexigenic and metabolic effects of acylated ghrelin (AG), it functions as a UAG mimetic [2]. Its molecular formula is C₄₀H₆₃N₁₅O₁₃ with a molecular weight of 962.02 g/mol .

Workflow In vivo metabolic & behavioral research requiring sustained peptide exposure
Key attribute Stabilized cyclic UAG analogue resistant to peptidase degradation
Model context Supports hyperphagia, body weight, and postprandial glucose endpoint studies

AZP-531 Selection Rationale


Native UAG is a 28-amino-acid linear peptide that is rapidly degraded by peptidases in vivo, resulting in poor bioavailability (10-15% in rats) and a short half-life, limiting its practical utility as a research tool or therapeutic [1]. In contrast, AZP-531 has been structurally engineered for enhanced stability. Simple UAG fragments, such as the linear AZP502, show similar rapid degradation [2]. These limitations make generic UAG or non-engineered peptides unsuitable for experiments requiring sustained exposure or reliable in vivo efficacy, underscoring the need for a stabilized analogue like AZP-531.

Attribute
AZP-531
Native UAG / linear fragments
In vitro stability
Reported complete protection in human plasma (24 h)
Rapid degradation; may not sustain study duration
In vivo bioavailability
Reported high systemic exposure after s.c. dosing
Low exposure; may compromise exposure-response consistency
Research utility
Supports studies requiring reliable target engagement
Short half-life limits sustained pharmacodynamic readouts

AZP-531 Comparative Evidence


Enhanced In Vitro Stability

AZP-531 demonstrates complete protection from peptidase degradation in human blood samples in vitro, a property not shared by its linear or partially cyclized precursors [1].

In Vitro Stability
Reported
No degradation after 24 h at 37 °C in human plasma
Supports sustained-exposure study design
Linear fragments degrade rapidly; context-dependent
Peptide Stability Pharmacokinetics In Vitro Assay

Superior In Vivo Bioavailability

Full cyclisation of the AZP502 peptide to form AZP-531 results in a dramatic improvement in systemic exposure in vivo [1].

In Vivo Bioavailability
Head-to-head
85–95% vs. 10–15% (linear AZP502)
Supports dose–exposure model interpretation
Rat/dog s.c. data; requires species-specific review
Bioavailability Pharmacokinetics In Vivo Model

Hyperphagia Reduction in PWS

In a Phase 2 clinical trial for Prader-Willi syndrome, a 14-day course of AZP-531 led to a clinically meaningful and statistically significant improvement in hyperphagia-related behaviors [1].

Hyperphagia Endpoint (PWS)
Trial context
-4.3 pts (HQ) vs. -0.3 placebo
Reported hyperphagia-score endpoint change
Phase 2, n=47; endpoint review needed
Hyperphagia Prader-Willi Syndrome Clinical Trial

Body Weight Reduction vs. Placebo

In a Phase I trial with overweight/obese subjects, a 14-day treatment with AZP-531 produced a greater reduction in body weight compared to placebo [1].

Body Weight Endpoint
Trial context
-2.6 kg vs. -0.8 kg placebo
Supports body-weight endpoint review
Phase 1, overweight/obese; model-specific
Weight Loss Obesity Phase I Trial

Postprandial Glucose Reduction

In a Phase II trial involving patients with type 2 diabetes, AZP-531 significantly reduced postprandial glucose excursions compared to placebo .

Postprandial Glucose
Trial context
-24 mg/dL vs. placebo
Reported postprandial glucose endpoint context
Phase 2, T2D patients; insulin sensitization review
Glycemic Control Type 2 Diabetes Phase II Trial

AZP-531 Research Applications


Hyperphagia in PWS Models

Given its significant reduction in hyperphagia scores in human PWS trials [1], AZP-531 is a validated tool for studying appetite regulation and food-seeking behavior in this specific genetic disorder. Researchers can use it to explore downstream mechanisms of hyperphagia control in PWS patient-derived cells or relevant animal models. The compound's high stability [2] ensures reliable and sustained exposure during in vivo studies.

Weight Loss and Metabolic Improvement

The compound's ability to reduce body weight in overweight/obese subjects [3] and improve glycemic control makes it a valuable tool for dissecting the metabolic effects of unacylated ghrelin signaling independent of caloric intake. It is particularly suitable for experiments aimed at understanding insulin sensitization [4] and its impact on adipose tissue and glucose homeostasis.

In Vivo Studies with Stable UAG Analogue

For research where native UAG is unsuitable due to its poor stability and bioavailability [2], AZP-531 serves as the gold-standard substitute. Its high bioavailability (85-95%) [2] and terminal half-life of 2-3 hours in humans [3] support once-daily subcutaneous dosing protocols in a variety of metabolic and behavioral studies, ensuring consistent target engagement.

Ghrelin System Antagonism Studies

As a functional antagonist that counteracts the orexigenic effects of acylated ghrelin (AG) [1], AZP-531 is a key reagent for dissecting the balance between AG and UAG signaling. It can be used in cellular and in vivo models to study AG-driven fat accumulation, feeding behaviors, and the role of the yet-to-be-defined UAG receptor [5].

Application
Selection Property
Validation Focus
Appetite-regulation studies in PWS models
Reported hyperphagia endpoint context
Food-behavior and downstream signaling endpoints
Obesity and diabetes metabolic research
Body-weight and postprandial glucose endpoint profiles
Insulin-sensitization and adipose-tissue pathway analysis
In vivo studies requiring stable UAG tool compound
Reported high systemic exposure profile
Exposure-response consistency and PK/PD modeling
Ghrelin system antagonism and signaling studies
Functional UAG mimetic; antagonizes AG-driven pathways
AG/UAG balance and receptor identification studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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